Receptor Selectivity Profile: S1P1/5 Agonism with S1P3 Sparing Differentiates Ozanimod from Fingolimod and Underpins Cardiac Safety Advantage
Ozanimod demonstrates high selectivity for S1P1 and S1P5 receptors, with functional EC50 values of 0.41 nM and 11 nM, respectively, while exhibiting negligible activity at S1P2, S1P3, and S1P4 receptors (EC50 >10 µM) [1]. In contrast, the first-generation S1P modulator fingolimod engages S1P3 with appreciable potency (EC50 ~0.3-3 nM), which is mechanistically linked to first-dose bradycardia and atrioventricular block. Ozanimod's S1P3-sparing profile is directly associated with a reduced need for first-dose cardiac monitoring; per the FDA label, ozanimod does not require first-dose observation in patients without pre-existing cardiac conditions, unlike fingolimod which mandates 6-hour in-clinic monitoring after the first dose [2].
| Evidence Dimension | S1P3 Receptor Functional Potency (EC50) |
|---|---|
| Target Compound Data | >10,000 nM (no meaningful activity) |
| Comparator Or Baseline | Fingolimod (fingolimod-phosphate): ~0.3-3 nM (potent agonist) |
| Quantified Difference | >3,300-fold lower potency at S1P3 |
| Conditions | GTPγS binding assay using cell membranes expressing human S1P3 receptors |
Why This Matters
S1P3 engagement is a primary driver of first-dose bradycardia, and ozanimod's selectivity translates directly into a simplified, at-home treatment initiation protocol, reducing clinical burden and monitoring costs.
- [1] Scott FL, Clemons B, Brooks J, et al. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity. Br J Pharmacol. 2016;173(11):1778-1792. View Source
- [2] Cree BAC. Selecting S1P Receptor Modulators in Multiple Sclerosis. NeurologyLive. 2023 Aug 7. View Source
